molecular formula C18H29NO3S B11477377 2-methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide

2-methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide

Cat. No.: B11477377
M. Wt: 339.5 g/mol
InChI Key: BSLBHYKXWPTNBV-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique chemical structure This compound belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzene Ring Substituents:

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the substituted benzene derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

    Cyclohexyl Substitution: The final step involves the attachment of the 2-methylcyclohexyl group to the nitrogen atom of the sulfonamide through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

2-Methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Employed as a precursor in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The presence of various substituents on the benzene ring can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylbenzenesulfonamide: Lacks the cyclohexyl and propan-2-yl groups, resulting in different chemical properties and applications.

    N-(2-Methylcyclohexyl)-benzenesulfonamide: Does not have the methoxy and methyl groups, affecting its reactivity and biological activity.

    5-(Propan-2-yl)benzenesulfonamide: Missing the methoxy, methyl, and cyclohexyl groups, leading to distinct chemical behavior.

Uniqueness

2-Methoxy-4-methyl-N-(2-methylcyclohexyl)-5-(propan-2-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H29NO3S

Molecular Weight

339.5 g/mol

IUPAC Name

2-methoxy-4-methyl-N-(2-methylcyclohexyl)-5-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C18H29NO3S/c1-12(2)15-11-18(17(22-5)10-14(15)4)23(20,21)19-16-9-7-6-8-13(16)3/h10-13,16,19H,6-9H2,1-5H3

InChI Key

BSLBHYKXWPTNBV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)C2=C(C=C(C(=C2)C(C)C)C)OC

Origin of Product

United States

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